2-methoxy-5-(1H-pyrrol-1-yl)aniline
Overview
Description
2-Methoxy-5-(1H-pyrrol-1-yl)aniline, also known as 5-Methoxy-2-(1H-pyrrol-1-yl)aniline, is a chemical compound with the molecular formula C11H12N2O . It is a solid substance and is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-(1H-pyrrol-1-yl)aniline consists of a methoxy group (OCH3) attached to the 5th carbon of an aniline ring, and a pyrrole ring attached to the 2nd carbon of the aniline ring . The molecular weight of this compound is 188.23 .
Physical And Chemical Properties Analysis
2-Methoxy-5-(1H-pyrrol-1-yl)aniline is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Chemical Properties and Storage
“2-methoxy-5-(1H-pyrrol-1-yl)aniline” is a solid compound with a linear formula of C11H12N2O . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Therapeutic Potential of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biological Activities of Pyrrole Compounds
Pyrrole is one of the most ubiquitous heterocycles in the plant and animal kingdom . 2,5-Dimethylpyrrole compounds are promising starting materials in drug research due to their various biological activities such as antibacterial, antihypertensive, and antitubercular .
Docking Properties and Biological Activity
These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Improvement of Monoclonal Antibody Production
Chemical compounds, such as dimethyl sulfoxide, lithium chloride, and butyric acid, have been shown to improve monoclonal antibody production in mammalian cell cultures . In this context, “2-methoxy-5-(1H-pyrrol-1-yl)aniline” could potentially be used to improve cell-specific antibody production in recombinant Chinese hamster ovary cells .
Safety and Hazards
The safety information for 2-Methoxy-5-(1H-pyrrol-1-yl)aniline indicates that it has several hazard statements: H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary targets of 2-methoxy-5-(1H-pyrrol-1-yl)aniline are dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the biological system. DHFR is involved in the folate pathway, which is essential for DNA synthesis and cell growth. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway.
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of DHFR and enoyl ACP reductase . This interaction can inhibit the activity of these enzymes, leading to changes in the biochemical pathways they are involved in.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of DNA synthesis and cell growth due to the inhibition of DHFR, and the alteration of lipid metabolism due to the inhibition of enoyl ACP reductase . Some synthesized compounds also showed strong antibacterial and antitubercular properties .
properties
IUPAC Name |
2-methoxy-5-pyrrol-1-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-5-4-9(8-10(11)12)13-6-2-3-7-13/h2-8H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXADXYJUCZGZQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(1H-pyrrol-1-yl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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